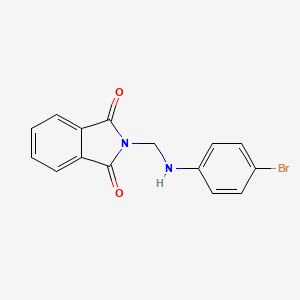

2-(((4-Bromophenyl)amino)methyl)isoindoline-1,3-dione

描述

属性

IUPAC Name |

2-[(4-bromoanilino)methyl]isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN2O2/c16-10-5-7-11(8-6-10)17-9-18-14(19)12-3-1-2-4-13(12)15(18)20/h1-8,17H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUZOFRLCUPRPNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CNC3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((4-Bromophenyl)amino)methyl)isoindoline-1,3-dione typically involves the condensation of phthalic anhydride with 4-bromoaniline, followed by cyclization. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or acetic acid, under reflux conditions . The reaction can be catalyzed by acidic or basic catalysts to improve the yield and reaction rate.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more sustainable .

化学反应分析

Types of Reactions

2-(((4-Bromophenyl)amino)methyl)isoindoline-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Chemical Properties and Mechanism of Action

Chemical Structure : The compound belongs to the isoindoline-1,3-dione class, characterized by its unique 4-bromophenyl substituent. This structural feature is crucial for its biological activity.

Mechanism of Action : Research indicates that isoindoline-1,3-dione derivatives interact with the human dopamine receptor D2 at allosteric binding sites. This interaction influences various cellular signaling pathways, contributing to its therapeutic effects.

Chemistry

- Building Block for Synthesis : 2-(((4-Bromophenyl)amino)methyl)isoindoline-1,3-dione serves as a versatile building block in organic synthesis. It can be used to create more complex molecules and heterocycles through various chemical reactions such as oxidation, reduction, and substitution.

Biology

- Biological Activities : The compound exhibits significant biological activities including:

- Anticancer Properties : It has shown efficacy against various human tumor cell lines with notable antimitotic activity. For instance, studies following National Cancer Institute protocols revealed an average growth inhibition rate of approximately 12.53% against cancer cell lines .

- Antimicrobial Effects : Testing against multiple bacterial strains indicates its potential utility in developing new antimicrobial agents.

- Anti-inflammatory Properties : It modulates ion currents activated by voltage-gated channels, suggesting its role in treating inflammatory diseases.

Medicine

- Therapeutic Potential : Given its biological activities, this compound is being explored as a potential therapeutic agent for conditions such as cancer and neurodegenerative diseases like Parkinson's disease. In vivo studies have demonstrated its ability to reverse parkinsonism induced by neurotoxic agents.

Data Summary

| Application Area | Description |

|---|---|

| Chemistry | Used as a building block for complex molecule synthesis; undergoes oxidation and reduction reactions. |

| Biology | Exhibits anticancer (antimitotic), antimicrobial, and anti-inflammatory activities; interacts with dopamine receptors. |

| Medicine | Potential therapeutic applications in treating cancer and neurodegenerative diseases; shows promise in reversing parkinsonism. |

Anticancer Activity

A study evaluating the anticancer properties of this compound demonstrated significant growth inhibition against a panel of cancer cell lines. The compound's mean growth inhibition values (GI50) indicated effectiveness across various types of tumors .

Antimicrobial Testing

In antimicrobial evaluations, the compound was tested against several bacterial strains where it exhibited effective inhibitory action, suggesting its potential as a lead compound for new antimicrobial drug development.

作用机制

The mechanism of action of 2-(((4-Bromophenyl)amino)methyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways:

相似化合物的比较

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Key Observations:

- Bromine vs.

- Amino-Methyl Linker: The -(CH₂-NH-) bridge distinguishes the target compound from simpler aryl-substituted derivatives (e.g., ’s compound 2), likely affecting conformational flexibility and binding interactions.

- Substituent Effects: Electron-withdrawing groups (e.g., Br, Ac) modulate electron density on the aromatic ring, influencing reactivity and biological target engagement.

生物活性

2-(((4-Bromophenyl)amino)methyl)isoindoline-1,3-dione is a synthetic organic compound belonging to the isoindoline-1,3-dione class. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Its potential therapeutic applications make it a subject of interest in medicinal chemistry and pharmacology.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been evaluated against various human tumor cell lines, demonstrating high levels of antimitotic activity. For instance, in studies following US National Cancer Institute (NCI) protocols, this compound showed mean growth inhibition values (GI50) indicating its effectiveness against cancer cells .

Case Study: In Vitro Evaluation

A study reported that the compound displayed an average cell growth inhibition rate of approximately 12.53% against a panel of cancer cell lines, highlighting its potential as an anticancer agent .

Antimicrobial Properties

The compound also demonstrates notable antimicrobial activity. It has been tested against various bacterial strains, showcasing effectiveness that suggests its utility in developing new antimicrobial agents.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound exhibits anti-inflammatory effects. This is particularly relevant in conditions characterized by excessive inflammation, where the compound could potentially serve as a therapeutic agent.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. Notably, it interacts with the human dopamine receptor D2. The binding occurs at the allosteric site, which may influence various signaling pathways and biological responses.

Pharmacokinetics

In silico studies have predicted favorable pharmacokinetic properties for this compound, suggesting good absorption and distribution characteristics similar to other ligands targeting the dopamine receptor D2.

Cellular Effects

In laboratory settings, this compound has been shown to induce apoptosis and necrosis in Raji cells (a type of human B-cell lymphoma), indicating its potential as an anticancer agent.

Dosage Effects in Animal Models

While specific dosage effects in animal models have not been extensively reported for this compound, preliminary studies suggest that it exhibits anticonvulsant activity at certain doses. This opens avenues for further exploration of its therapeutic range.

Metabolic Pathways

Isoindoline derivatives like this compound can modulate ion currents activated by voltage-gated channels. This modulation is crucial for understanding their broader physiological impacts and therapeutic applications.

Data Summary

| Biological Activity | Description |

|---|---|

| Anticancer | Significant growth inhibition against human tumor cells; effective as an antimitotic agent. |

| Antimicrobial | Effective against various bacterial strains; potential for developing new antimicrobial agents. |

| Anti-inflammatory | Demonstrates anti-inflammatory properties; potential therapeutic applications in inflammatory diseases. |

| Mechanism of Action | Interacts with dopamine receptor D2 at allosteric sites; influences cellular signaling pathways. |

常见问题

Q. Example Protocol :

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| 1 | Phthalic anhydride + 4-bromophenylaminomethanol in AcOH, reflux (12 h) | 71% | 95% (HPLC) |

| 2 | Recrystallization (EtOAc/hexane) | 68% | >99% |

For advanced optimization, fractional factorial design (DoE) can systematically evaluate variable interactions .

How can X-ray crystallography and NMR resolve structural ambiguities in isoindoline-1,3-dione derivatives?

Advanced Research Question

Structural elucidation often requires complementary techniques:

- X-ray crystallography : Resolves stereochemistry and packing modes. For example, halogen (Br) substituents induce C–Br···π interactions (3.5 Å), altering crystal symmetry . Refinement via SHELXL (e.g., anisotropic displacement parameters) improves accuracy .

- NMR : ¹H/¹³C NMR distinguishes regioisomers. The 4-bromophenyl group shows distinct aromatic splitting (δ 7.36 ppm, J = 8.7 Hz) .

Data Contradiction Example :

If NMR suggests a planar structure but XRD reveals puckered isoindoline rings, cross-validate with DFT calculations (e.g., Gaussian 16) to reconcile electronic vs. steric effects .

What methodologies assess the biological activity of this compound derivatives?

Advanced Research Question

- Enzyme Inhibition Assays :

- Tyrosinase Inhibition : Measure IC₅₀ via spectrophotometry (λ = 490 nm) using L-DOPA as substrate. Competitive inhibitors (e.g., brominated derivatives) show binding via docking simulations (AutoDock Vina) .

- Kinetic Analysis : Lineweaver-Burk plots differentiate competitive/uncompetitive mechanisms.

Q. Example Results :

| Compound | IC₅₀ (μM) | Inhibition Type |

|---|---|---|

| 6k (Br analog) | 26.55 ± 2.31 | Competitive |

| 6m (NO₂ analog) | 26.20 ± 1.55 | Competitive |

- Cellular Assays : Evaluate cytotoxicity (MTT assay) against cancer cell lines (e.g., HL-60) to establish therapeutic potential .

How do halogen substituents (e.g., Br) influence supramolecular interactions in crystal structures?

Advanced Research Question

Halogens dictate packing via:

- Halogen Bonding : C–Br···O=C interactions (3.2–3.6 Å) stabilize layers.

- π-Stacking : Bromine’s electron-withdrawing effect enhances aryl ring polarization, favoring offset stacking (dihedral angle ~15°) .

Q. Structural Comparison :

| Compound | Interaction Type | Distance (Å) | Impact |

|---|---|---|---|

| 2 (Br) | C–Br···π | 3.45 | Increased thermal stability |

| 1 (H) | π-π only | 3.70 | Lower melting point |

Use Hirshfeld surface analysis (CrystalExplorer) to quantify interaction contributions .

How to address discrepancies between computational predictions and experimental spectral data?

Advanced Research Question

- NMR Shifts : Discrepancies arise from solvent effects (e.g., CDCl₃ vs. DMSO-d₆). Use COSMO-RS to simulate solvent-dependent shifts.

- XRD vs. DFT : If calculated bond lengths deviate >0.02 Å, re-optimize structures with dispersion-corrected functionals (B3LYP-D3) .

Case Study :

A calculated C=O stretch (IR: 1715 cm⁻¹) may mismatch experimental data (1730 cm⁻¹) due to crystal packing forces. Apply solid-state DFT (CRYSTAL17) for accuracy .

What role do isoindoline-1,3-dione derivatives play in prodrug design?

Advanced Research Question

The isoindoline core acts as a protecting group for amines. For example:

- Linezolid Intermediate : 2-((R)-3-(3-Fluoro-4-morpholinophenylamino)-2-hydroxypropyl)isoindoline-1,3-dione is synthesized via epoxide ring-opening with phthalimide, enabling chiral center retention .

Q. Methodology :

- Stereoselective Synthesis : Use (S)-epichlorohydrin to control configuration .

- Enzymatic Hydrolysis : Lipases (e.g., CAL-B) cleave the dione, releasing the active drug.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。